3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride
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Overview
Description
ML 298 hydrochloride is a selective inhibitor of phospholipase D2 (PLD2). It is known for its ability to decrease invasive migration in U87-MG glioblastoma cells without affecting cell viability . The chemical name of ML 298 hydrochloride is 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide hydrochloride .
Preparation Methods
The synthesis of ML 298 hydrochloride involves multiple steps, starting from the appropriate benzamide and triazaspirodecane derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
ML 298 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms on the benzamide ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ML 298 hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of phospholipase D2.
Biology: Researchers use it to investigate the role of phospholipase D2 in cellular processes, particularly in cancer cell migration.
Medicine: It has potential therapeutic applications in treating diseases involving abnormal cell migration, such as cancer.
Mechanism of Action
ML 298 hydrochloride exerts its effects by selectively inhibiting phospholipase D2. This inhibition disrupts the signaling pathways involved in cell migration and invasion. The molecular targets include the active site of phospholipase D2, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
ML 298 hydrochloride is unique in its high selectivity for phospholipase D2 compared to other inhibitors. Similar compounds include:
ML 299 hydrochloride: Another inhibitor of phospholipase D2 with a slightly different chemical structure.
Phospholipase D1 inhibitors: Compounds that inhibit phospholipase D1 but not phospholipase D2, highlighting the specificity of ML 298 hydrochloride.
ML 298 hydrochloride stands out due to its high selectivity and effectiveness in reducing invasive migration in glioblastoma cells .
Properties
Molecular Formula |
C22H24ClF3N4O2 |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H23F3N4O2.ClH/c23-16-2-1-3-17(13-16)29-14-27-21(31)22(29)6-9-28(10-7-22)11-8-26-20(30)15-4-5-18(24)19(25)12-15;/h1-5,12-13H,6-11,14H2,(H,26,30)(H,27,31);1H |
InChI Key |
GMGMJMDCWRCPHP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F.Cl |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F.Cl |
Synonyms |
3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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